Antileishmanial agent-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-19 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. This disease manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The compound has shown promising results in preclinical studies, offering a potential alternative to existing treatments that often come with significant side effects and drug resistance issues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Antileishmanial agent-19 is synthesized through a multi-step process involving the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The synthesis typically involves the following steps:
Formation of Thiourea Derivatives: The initial step involves the reaction of aryl or alkyl isothiocyanates with primary amines to form thiourea derivatives.
Cyclization: The thiourea derivatives undergo cyclization in the presence of a base to form the desired this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Purification: The compound is purified using crystallization or chromatography techniques to ensure high purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Antileishmanial agent-19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their antileishmanial activity to identify more potent compounds .
Aplicaciones Científicas De Investigación
Antileishmanial agent-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Leishmania parasites at the cellular and molecular levels.
Medicine: Evaluated for its potential as a therapeutic agent in treating leishmaniasis and other parasitic infections.
Industry: Explored for its potential use in developing new antileishmanial drugs and formulations.
Mecanismo De Acción
The mechanism of action of antileishmanial agent-19 involves multiple pathways:
Comparación Con Compuestos Similares
Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity.
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness of Antileishmanial Agent-19
This compound stands out due to its unique chemical structure and mechanism of action. Unlike other compounds, it offers a dual mode of action by targeting multiple pathways in the parasites. Additionally, it has shown lower toxicity and higher efficacy in preclinical studies compared to existing treatments .
Propiedades
Fórmula molecular |
C22H18N4O3 |
---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-[4-(3-methyl-4-oxoquinazolin-2-yl)phenoxy]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H18N4O3/c1-26-21(24-18-7-3-2-6-17(18)22(26)28)15-9-11-16(12-10-15)29-14-20(27)25-19-8-4-5-13-23-19/h2-13H,14H2,1H3,(H,23,25,27) |
Clave InChI |
AHVJHWKOAINDDR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.